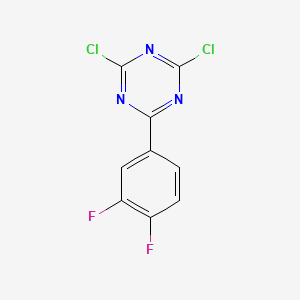
2-Cyclopropylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylbiphenyl: is an organic compound that consists of a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-Cyclopropylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylbiphenyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopropylbiphenyl hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropylbiphenyl ketones and alcohols.
Reduction: Cyclopropylbiphenyl hydrocarbons.
Substitution: Halogenated or nitrated cyclopropylbiphenyl derivatives.
科学研究应用
2-Cyclopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds
作用机制
The mechanism of action of 2-Cyclopropylbiphenyl involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain chemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding to biological targets and its overall reactivity .
相似化合物的比较
Cyclopropylbenzene: Similar in structure but lacks the biphenyl component.
Biphenyl: Lacks the cyclopropyl group, making it less strained and reactive.
Cyclopropylphenylmethane: Contains a cyclopropyl group attached to a single phenyl ring.
Uniqueness: 2-Cyclopropylbiphenyl is unique due to the combination of the cyclopropyl group and the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and the ability to participate in π-π interactions, making it valuable in various applications .
属性
分子式 |
C15H14 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-11-13/h1-9,13H,10-11H2 |
InChI 键 |
FPNOMFGQZWZZKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11714600.png)
![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)

![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)


